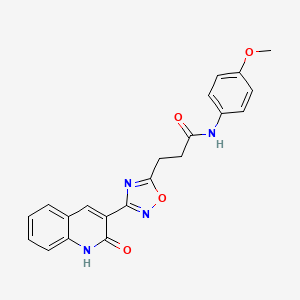
N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as BPI-9016M, is a novel small molecule that has gained attention for its potential applications in scientific research. This compound is a member of the benzamide family and has a molecular weight of 395.47 g/mol. In
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, but it has been proposed to act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound can increase the acetylation of histones, leading to changes in gene expression and ultimately causing cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been reported to induce reactive oxygen species (ROS) production, disrupt mitochondrial function, and inhibit the Akt/mTOR signaling pathway. These effects contribute to the anticancer activity of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, which is a desirable characteristic for a potential anticancer drug. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain sufficient quantities of the compound for experiments.
Orientations Futures
There are several future directions for the research and development of N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anticancer drug.
Conclusion
In conclusion, this compound is a novel small molecule that has shown potential applications in scientific research, particularly in the field of cancer therapy. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for further development as an anticancer drug. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves a multi-step process starting with the reaction of 3-hydroxy-2-methylquinoline with tert-butyl bromoacetate to yield the corresponding ester. The ester is then converted to the acid, which is further reacted with 4-fluorobenzoyl chloride to give the benzamide derivative. The final step involves the reaction of the benzamide with 2-hydroxy-3-chloromethylquinoline to obtain this compound. The overall yield of this synthesis method is around 25%.
Applications De Recherche Scientifique
N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has shown potential applications in scientific research, particularly in the field of cancer therapy. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.
Propriétés
IUPAC Name |
N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-21(2,3)24(20(26)14-8-10-17(22)11-9-14)13-16-12-15-6-4-5-7-18(15)23-19(16)25/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVFWUGAZHSSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

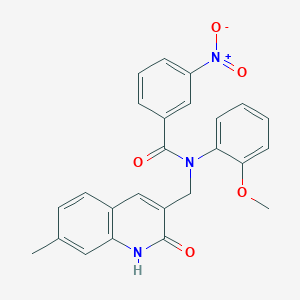



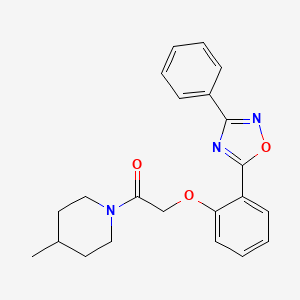
![6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7700684.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7700688.png)
![N'-[(1Z)-1-(4-ethoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B7700693.png)
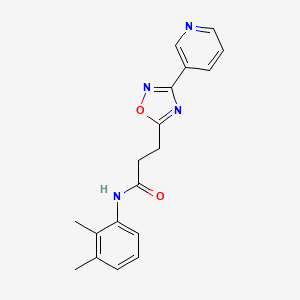
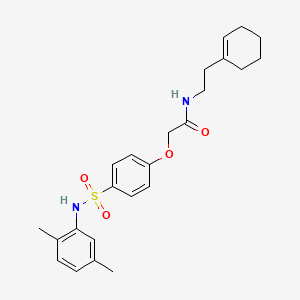
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7700708.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydrofuran-2-carboxamide](/img/structure/B7700721.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7700735.png)
